BPH-830
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Overview
Description
BPH-830 is a bioactive chemical.
Scientific Research Applications
Understanding Patient and Physician Perceptions of BPH
The Prostate Research on Behaviour and Education (PROBE) Survey, conducted in Europe, explored healthcare-seeking behavior and attitudes towards BPH treatment, involving 502 patients and 100 urologists. This study is crucial in understanding the perceptions surrounding BPH management (Emberton, Marberger, & de la Rosette, 2007).
Role of Epigallocatechin‐3‐Gallate in BPH Cell Reduction
A study assessing the impact of epigallocatechin‐3‐gallate (EGCG) found that it inhibits cell proliferation in BPH by disrupting cytoskeleton organization and reducing inflammation, suggesting its potential in BPH treatment and prevention (Tepedelen, Soya, & Korkmaz, 2017).
Phytotherapy in BPH Treatment
Phytotherapy, involving herbal medicines like Serenoa repens and Pygeum africanum, has been studied for its efficacy in improving urinary symptoms in BPH, highlighting an alternative approach in its management (Allkanjari & Vitalone, 2015).
Investigational Medical Therapies for BPH
Current and emerging therapies for BPH, including metabolic factors and growth factor-based therapies, have been reviewed, pointing to potential new treatment avenues (Tiwari, Krishna, Nanda, & Chugh, 2005).
Apoptotic Pathways in BPH Therapy
Research highlights the role of apoptosis and inflammation in BPH, with the discovery of glycoprotein Dickkopf-related protein 3's impact on apoptosis machinery, suggesting new drug targets (Minutoli et al., 2016).
Molecular and Cellular Pathogenesis of BPH
This study provides insights into the molecular and cellular basis of BPH, including cellular alterations and gene expression changes, paving the way for targeted therapies (Lee & Peehl, 2004).
properties
CAS RN |
1160907-47-0 |
---|---|
Product Name |
BPH-830 |
Molecular Formula |
C17H20NO5P |
Molecular Weight |
349.32 |
IUPAC Name |
[2-oxo-2-[3-(3-phenoxyphenyl)propylamino]ethyl]phosphonic acid |
InChI |
InChI=1S/C17H20NO5P/c19-17(13-24(20,21)22)18-11-5-7-14-6-4-10-16(12-14)23-15-8-2-1-3-9-15/h1-4,6,8-10,12H,5,7,11,13H2,(H,18,19)(H2,20,21,22) |
InChI Key |
GNETVUVZFYJATO-UHFFFAOYSA-N |
SMILES |
O=C(NCCCC1=CC=CC(OC2=CC=CC=C2)=C1)CP(O)(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BPH-830; BPH 830; BPH830. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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